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Compound of Interest

Compound Name: (R)-Funapide

Cat. No.: B8175959 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the utilization of (R)-Funapide as a reference compound in high-

throughput screening (HTS) assays targeting the voltage-gated sodium channel Nav1.7.

(R)-Funapide, the less active R-enantiomer of Funapide, serves as a valuable tool for

validating assay performance and understanding the stereospecificity of Nav1.7 inhibitors.[1]

Funapide itself is a potent, state-dependent inhibitor of several voltage-gated sodium channels

(VGSCs), including Nav1.7 and Nav1.8, which are crucial for pain signal transmission.[2][3][4]

Although the development of Funapide for pain treatment was discontinued, its properties as a

Nav1.7 blocker make its enantiomers relevant for in vitro research and screening.[4][5]

Introduction to Nav1.7 and High-Throughput
Screening
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is predominantly

expressed in peripheral sensory neurons and plays a critical role in the generation and

propagation of action potentials.[6][7][8] Genetic studies have strongly linked gain-of-function

mutations in Nav1.7 to inherited pain disorders, while loss-of-function mutations result in a

congenital insensitivity to pain. This makes Nav1.7 a prime therapeutic target for the

development of novel analgesics.[8][9]

High-throughput screening (HTS) is a key strategy in drug discovery for identifying novel

modulators of therapeutic targets like Nav1.7 from large compound libraries.[10][11] Two
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primary HTS methodologies are employed for ion channels: fluorescence-based assays and

automated patch-clamp electrophysiology.

Data Presentation
Table 1: Properties of (R)-Funapide and Funapide

Property (R)-Funapide Funapide Reference

Synonyms
(R)-TV 45070, (R)-

XEN402
TV 45070, XEN402 [1][2]

Target(s)
Nav1.7, Nav1.8, other

VGSCs

Nav1.7, Nav1.8, other

VGSCs
[1][3]

Activity
Less active

enantiomer
Potent inhibitor [1]

Funapide IC50

(Nav1.7)
Not specified 54 nM [2]

Funapide IC50

(Nav1.5)
Not specified 84 nM [2]

Funapide IC50

(Nav1.2)
Not specified 601 nM [2]

Funapide IC50

(Nav1.6)
Not specified 173 nM [2]

Table 2: Example HTS Assay Parameters for Nav1.7
Screening
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Parameter
Fluorescence-Based
Assay (FLIPR)

Automated Patch-Clamp
(e.g., SyncroPatch, Qube)

Cell Line
HEK293 or CHO expressing

human Nav1.7

HEK293 or CHO expressing

human Nav1.7

Plate Format 384-well or 1536-well 384-well

Primary Readout
Change in fluorescence

intensity
Ion channel current (pA)

Activator Veratridine, Antillatoxin (ATX) Voltage protocol

Control Inhibitor Tetrodotoxin (TTX), Funapide Tetrodotoxin (TTX), Funapide

Z' Factor ≥ 0.5 ≥ 0.5

Compound Concentration
10 µM (single point) or dose-

response

10 µM (single point) or dose-

response

Signaling Pathway and Experimental Workflow
Nav1.7 Signaling Pathway in Nociception
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Nav1.7 Signaling Pathway in Nociception
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Caption: Role of Nav1.7 in pain signaling and its inhibition by (R)-Funapide.
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High-Throughput Screening Workflow for Nav1.7
Inhibitors

HTS Workflow for Nav1.7 Inhibitors

Plate Nav1.7-expressing cells
in 384-well plates

Load cells with
voltage-sensitive dye

(for fluorescence assay)

Prepare compound plates:
(R)-Funapide, controls, library Add compounds to cell plates

Incubate

Activate Nav1.7 and
measure signal

(FLIPR or Automated Patch-Clamp)

Normalize data to controls

Identify primary hits
(e.g., >50% inhibition)

Perform dose-response
curves for hits

Determine IC50 values

Click to download full resolution via product page

Caption: General workflow for a high-throughput screen to identify Nav1.7 inhibitors.

Experimental Protocols
Protocol 1: Fluorescence-Based HTS Assay Using a
FLIPR System
This protocol is adapted from established methods for measuring Nav1.7 activity using voltage-

sensitive dyes.[6]

1. Materials and Reagents:
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Cell Line: HEK293 or CHO cells stably expressing human Nav1.7.

Assay Plates: 384-well black-walled, clear-bottom microplates.

Reagents:

Cell culture medium (e.g., DMEM/F-12 with 10% FBS, selection antibiotic).

Voltage-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

Nav1.7 Activator: Veratridine or Antillatoxin (ATX).

Positive Control: Funapide or another known Nav1.7 inhibitor (e.g., Tetrodotoxin).

Test Compound: (R)-Funapide.

Compound Diluent: DMSO.

2. Procedure:

Cell Plating:

Harvest and resuspend Nav1.7-expressing cells in culture medium.

Seed cells into 384-well assay plates at a density optimized for 80-90% confluency on the

day of the assay.

Incubate plates at 37°C, 5% CO2 for 24-48 hours.

Compound Plate Preparation:

Prepare serial dilutions of (R)-Funapide, Funapide, and other control compounds in

DMSO.

Using an acoustic liquid handler or multichannel pipette, transfer the compounds to a 384-

well compound plate. Typically, a 10 mM stock is diluted to achieve final assay

concentrations ranging from 1 nM to 30 µM.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b8175959?utm_src=pdf-body
https://www.benchchem.com/product/b8175959?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8175959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dye Loading:

Prepare the voltage-sensitive dye solution according to the manufacturer's instructions in

the assay buffer.

Remove culture medium from the cell plates and add the dye solution.

Incubate the plates at 37°C for 30-60 minutes.

Assay Execution (FLIPR):

Place the cell plate and the compound plate into the FLIPR instrument.

Set the instrument to transfer the compounds from the compound plate to the cell plate.

Incubate for a predetermined time (e.g., 15-30 minutes) to allow compound interaction

with the channels.

The FLIPR instrument will then add the Nav1.7 activator (e.g., veratridine) to all wells and

simultaneously measure the change in fluorescence.

Record the fluorescence signal before and after the addition of the activator.

3. Data Analysis:

Calculate the change in fluorescence intensity (ΔF) for each well.

Normalize the data using negative controls (vehicle, e.g., DMSO) and positive controls (a

known Nav1.7 inhibitor at a concentration that gives maximal block).

Percentage inhibition is calculated as: 100 * (1 - (ΔF_compound - ΔF_pos_ctrl) /

(ΔF_neg_ctrl - ΔF_pos_ctrl))

For dose-response curves, plot the percentage inhibition against the logarithm of the

compound concentration and fit the data to a four-parameter logistic equation to determine

the IC50 value.

Protocol 2: Automated Patch-Clamp (APC) HTS Assay
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This protocol is based on high-throughput electrophysiology platforms like the SyncroPatch or

Qube.[12][13][14][15]

1. Materials and Reagents:

Cell Line: HEK293 or CHO cells with high and stable expression of human Nav1.7.

APC Consumables: Appropriate microfluidic chips for the APC platform (e.g., 384-well).

Solutions:

Internal Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4

with NaOH.

Positive Control: Funapide or Tetrodotoxin.

Test Compound: (R)-Funapide.

Compound Diluent: External solution with a final DMSO concentration ≤ 0.3%.

2. Procedure:

Cell Preparation:

Harvest Nav1.7-expressing cells and prepare a single-cell suspension at an optimized

density in the external solution.

Ensure high cell viability (>90%).

APC Instrument Setup:

Prime the APC instrument with internal and external solutions.

Load the cell suspension and compound plates.

Assay Execution:
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The APC system will automatically perform cell capture, sealing (aim for >500 MΩ), and

whole-cell configuration.[12]

A voltage protocol is applied to elicit Nav1.7 currents. A typical protocol involves holding

the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting

state, followed by a depolarizing test pulse (e.g., to 0 mV) to activate the channels.

The baseline Nav1.7 current is measured.

The test compound, (R)-Funapide, or control is then added, and after a short incubation,

the Nav1.7 current is measured again using the same voltage protocol.

Data Analysis:

Measure the peak inward current before and after compound addition.

Calculate the percentage inhibition of the peak current for each well.

Perform quality control checks on the seal resistance and current amplitude for each well.

[12]

For dose-response analysis, plot the percentage inhibition against the compound

concentration to determine the IC50 value.

Conclusion
(R)-Funapide is a useful tool for HTS assays targeting Nav1.7. By employing either

fluorescence-based or automated electrophysiology platforms, researchers can efficiently

screen compound libraries and characterize the potency and mechanism of action of potential

Nav1.7 inhibitors. The detailed protocols and workflows provided here offer a robust starting

point for establishing these assays in a drug discovery setting. The comparison of activity

between (R)-Funapide and its more active enantiomer can provide valuable insights into the

structure-activity relationship of this chemical series.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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